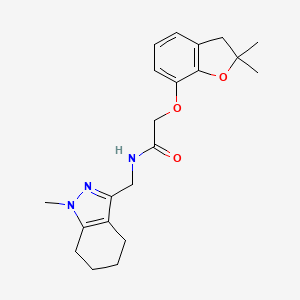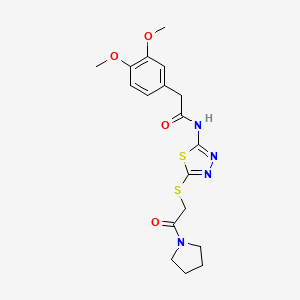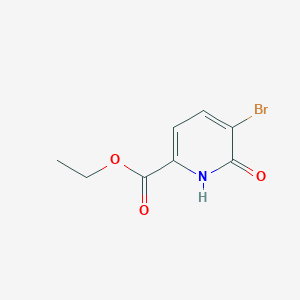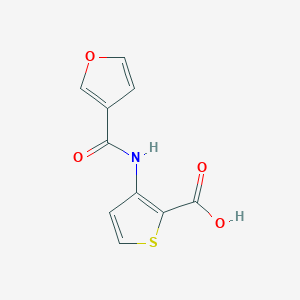
1-(3-chlorobenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-1H-indole-2,3-dione, commonly known as CB-Indole-2,3-dione, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is a derivative of indole and has a molecular formula of C11H7ClNO2. CB-Indole-2,3-dione has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
Chemosensor Applications
1H-Indole-2,3-dione, a related compound to 1-(3-chlorobenzyl)-1H-indole-2,3-dione, has shown potential as a chemosensor agent, especially for sensing Fe3+ ions. This capability stems from its functional groups, which allow for binding and chelating metal ions, enhancing absorption peaks in the ultraviolet region. This makes it a promising platform for fluorescent chemosensors in detecting Fe3+ ion concentrations (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Synthetic Versatility in Organic Chemistry
Isatins, including 1H-indole-2,3-dione, are synthetically versatile and have been used extensively for synthesizing a wide variety of heterocyclic compounds, such as indoles and quinolines. They also serve as raw materials for drug synthesis and have been identified in mammalian tissue, indicating their biological relevance and potential as modulators of biochemical processes (Garden & Pinto, 2001).
Potential in Corrosion Inhibition and Antibacterial Properties
Indole-2,3-dione and its derivatives have been studied for their potential in corrosion inhibition, particularly for mild steel in acidic solutions. Their structure, containing functional groups and aromatic rings, allows them to act as efficient inhibitors against metal corrosion. Additionally, certain derivatives have shown antibacterial activities, indicating their usefulness in diverse applications ranging from industrial to pharmaceutical contexts (Miao, 2014).
Application in Antimicrobial Research
1-(3-chlorobenzyl)-1H-indole-2,3-dione derivatives have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Bhatt, Sharma, Patidar, Rathore, Senwar, & Mehta, 2015).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYMMROUJHGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)


![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)

